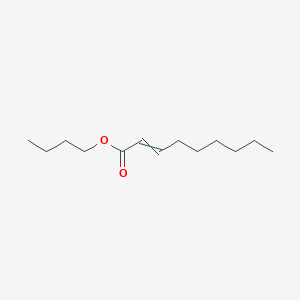
Butyl non-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl non-2-enoate is an organic compound that belongs to the family of esters. It is characterized by its fruity odor and is commonly used in the flavor and fragrance industry. The compound is formed by the esterification of butanol and non-2-enoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl non-2-enoate can be synthesized through the esterification of butanol with non-2-enoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Butanol+Non-2-enoic acidAcid catalystButyl non-2-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes using flow reactors. This method enhances the efficiency and yield of the esterification reaction. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl non-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanol and non-2-enoic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanol and non-2-enoic acid.
Reduction: Butanol and non-2-enol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Butyl non-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of butyl non-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes. The ester bond in this compound can be hydrolyzed by esterases, releasing butanol and non-2-enoic acid, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Butyl non-2-enoate can be compared with other similar compounds such as:
Butyl acrylate: Both are esters, but butyl acrylate is derived from acrylic acid and is used in polymer production.
Butyl acetate: Another ester with a fruity odor, commonly used as a solvent in the paint and coating industry.
Butyl butyrate: Similar in structure but derived from butyric acid, used in flavor and fragrance applications.
This compound is unique due to its specific structure and the presence of a double bond in the non-2-enoic acid moiety, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
98411-64-4 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
butyl non-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h10-11H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
HBFOVXQGANUMIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


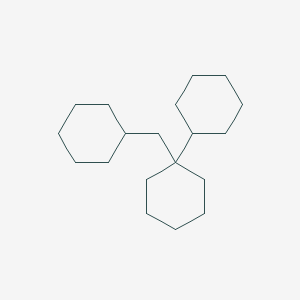
![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
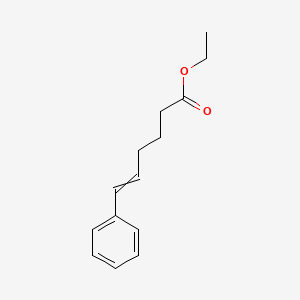
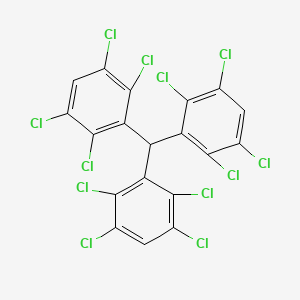
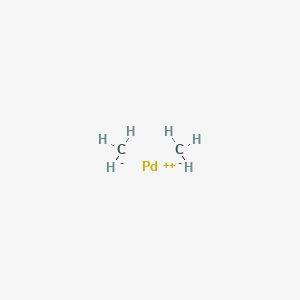
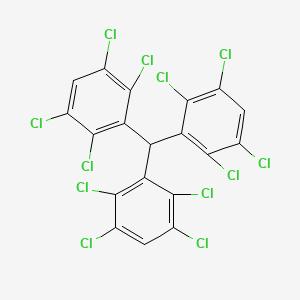
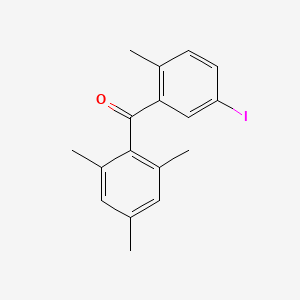
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
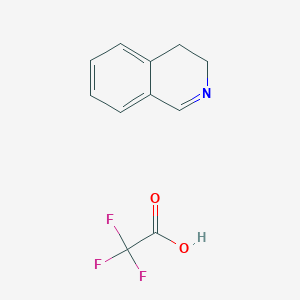
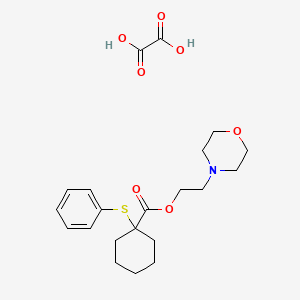
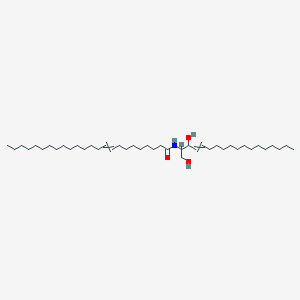
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
